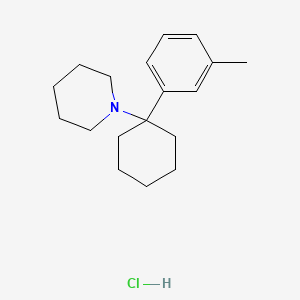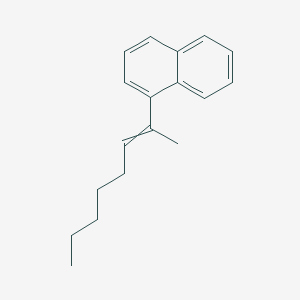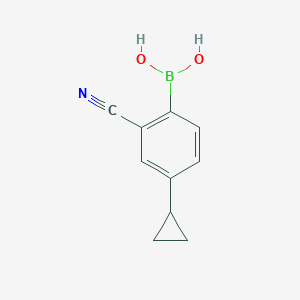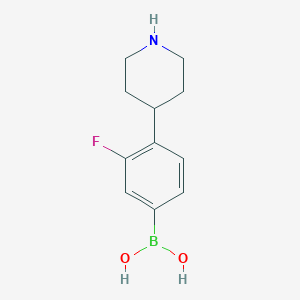![molecular formula C13H16Cl2FNO4S B14083849 2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[462228,11218,21228,31238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone is a highly complex organic compound characterized by its intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone typically involves multi-step organic reactions. These steps may include cyclization reactions, etherification, and various purification processes. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can serve as a model compound for understanding polycyclic ether chemistry.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its complex structure could provide insights into molecular recognition and binding.
Medicine
In medicine, this compound might be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas such as cancer treatment or antimicrobial therapy.
Industry
In industrial applications, this compound could be used as a precursor for the synthesis of advanced materials, such as polymers or nanomaterials. Its unique properties may also make it suitable for use in specialty chemicals or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-dione
- 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-trione
Uniqueness
The uniqueness of 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone lies in its specific structural arrangement and the presence of multiple ether linkages. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H16Cl2FNO4S |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C13H16Cl2FNO4S/c1-17(13(19)12(14)15)10(7-16)11(18)8-3-5-9(6-4-8)22(2,20)21/h3-6,10-12,18H,7H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
JXROSMHZVVOKBH-WDEREUQCSA-N |
Isomeric SMILES |
CN([C@@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl |
Canonical SMILES |
CN(C(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)





![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)
![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)

![(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile](/img/structure/B14083833.png)

![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
